molecular formula C19H18N6O B2653216 1-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892761-39-6

1-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2653216
CAS RN: 892761-39-6
M. Wt: 346.394
InChI Key: HKEUSGWZXVTRAX-UHFFFAOYSA-N
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Description

1-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, also known as IPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds related to 1-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been synthesized and evaluated for their antimicrobial activities. Research has demonstrated the potential of these compounds in possessing good to moderate activities against various test microorganisms, indicating their relevance in the field of antimicrobial research (Bektaş et al., 2007).

Cholinesterase Inhibition and Docking Study

Studies on similar 1,2,4-oxadiazoles have shown their potential as acetyl- and butyrylcholinesterase inhibitors, which are important in treating conditions like dementias and myasthenia gravis. These compounds demonstrate moderate inhibition, suggesting their application in neurological and degenerative disease research (Pflégr et al., 2022).

Photoinduced Molecular Rearrangements

The photochemistry of 1,2,4-oxadiazoles, closely related to the chemical of interest, has been explored, particularly in the presence of nitrogen nucleophiles. This research contributes to understanding molecular rearrangements under photolytic conditions, which is significant in photochemistry and the development of photo-responsive materials (Buscemi et al., 1996).

Kinetics of Rearrangements in Ionic Liquids

Investigations have also been conducted on the rearrangement kinetics of similar compounds in ionic liquids. This research provides insights into the reactivity of these compounds in unique solvent environments, contributing to the field of green chemistry and solvent effects on chemical reactions (D’Anna et al., 2005).

Synthesis Techniques and Biological Assays

There's research on the synthesis techniques of 1,3,4-oxadiazole derivatives and their biological assay, particularly in antimicrobial activities. This research enhances the understanding of synthesis routes and the biological relevance of these compounds (Idrees et al., 2019).

Anticancer Evaluation

1,2,4-oxadiazoles have also been evaluated for their anticancer activity. Research has shown that these compounds exhibit good to moderate activity against various human cancer cell lines, indicating their potential application in cancer research and therapy (Yakantham et al., 2019).

properties

IUPAC Name

5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(4-propan-2-ylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-12(2)13-8-10-15(11-9-13)25-17(20)16(22-24-25)19-21-18(23-26-19)14-6-4-3-5-7-14/h3-12H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEUSGWZXVTRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-(4-propan-2-ylphenyl)triazol-4-amine

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